molecular formula C39H37N3O3 B11934050 ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate

Cat. No.: B11934050
M. Wt: 595.7 g/mol
InChI Key: XXDLWRCUPASJGY-VQIIKMDRSA-N
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Description

TCH-165 is a small molecule modulator of proteasome assembly. It is known to increase the levels of 20S proteasome and facilitate 20S-mediated protein degradation. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neuroprotection .

Preparation Methods

The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .

Chemical Reactions Analysis

TCH-165 undergoes several types of chemical reactions, including:

Mechanism of Action

TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .

Comparison with Similar Compounds

TCH-165 is unique in its ability to modulate the 20S proteasome assembly and enhance 20S-mediated proteolysis. Similar compounds include:

TCH-165 stands out due to its specificity for the 20S proteasome and its ability to enhance proteolysis in a time- and dose-dependent manner .

Biological Activity

Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate, also known as TCH-165, is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H37N3O3
  • Molecular Weight : 595.7 g/mol
  • IUPAC Name : this compound

TCH-165 acts primarily as a modulator of proteasome assembly. Its mechanism involves:

  • Activation of 20S Proteasome Assembly : TCH-165 enhances the levels of the 20S proteasome, facilitating protein degradation which is crucial for maintaining cellular homeostasis.
  • Inhibition of Cathepsin B : This compound also inhibits cathepsin B activity, a protease involved in cancer progression and tumor growth.

Anticancer Activity

TCH-165 has shown promising results in various cancer models:

  • In Vitro Studies : In studies involving cancer cell lines, TCH-165 demonstrated significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to enhance proteasomal degradation of oncogenic proteins contributes to its anticancer effects.

Neuroprotective Effects

Research indicates that TCH-165 may have neuroprotective properties:

  • Mechanistic Studies : By promoting proteostasis and reducing the accumulation of misfolded proteins in neuronal cells, TCH-165 may protect against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other known proteasome modulators highlights TCH-165's unique profile:

CompoundTarget ProteasomeMechanismClinical Use
TCH-16520SEnhances assembly and degradationResearch purposes
Bortezomib26SInhibitorMultiple myeloma
Carfilzomib26SInhibitorRelapsed multiple myeloma
MG13226SReversible inhibitorResearch

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that TCH-165 inhibited cell proliferation effectively at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and found that TCH-165 led to apoptosis in treated cells.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TCH-165 resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.

Properties

Molecular Formula

C39H37N3O3

Molecular Weight

595.7 g/mol

IUPAC Name

ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1

InChI Key

XXDLWRCUPASJGY-VQIIKMDRSA-N

Isomeric SMILES

CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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